4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one
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Overview
Description
4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to a diphenyloxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one typically involves the reaction of dimethylamine with a suitable precursor, such as a diphenyloxolanone derivative. One common method involves the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, which facilitates the formation of the dimethylamino group . The reaction is usually carried out under controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound while maintaining strict quality control measures. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles can be used to replace the dimethylamino group under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one: Known for its unique structure and reactivity.
4-[(Methoxyphenyl)amino]methyl]-N,N-dimethylaniline: Similar in structure but with different functional groups, leading to distinct chemical properties.
2-Methoxy-5-[(phenylamino)methyl]phenol: Another related compound with different applications and reactivity.
Uniqueness
This compound stands out due to its specific combination of a dimethylamino group and a diphenyloxolanone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H19NO2 |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-(dimethylaminomethylidene)-2,2-diphenyloxolan-3-one |
InChI |
InChI=1S/C19H19NO2/c1-20(2)13-15-14-22-19(18(15)21,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,14H2,1-2H3 |
InChI Key |
CKPDBTWWNMYQLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1COC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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